molecular formula C17H15BrN2O4 B11423503 N-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11423503
M. Wt: 391.2 g/mol
InChI Key: GHWRCTXXORKQLI-UHFFFAOYSA-N
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Description

N-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of bromine, hydroxyl, methoxy, and oxazole functional groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The initial step often includes the cyclization of appropriate precursors to form the oxazole ring. This can be achieved through the reaction of a hydroxylamine derivative with a suitable α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Hydroxylation and Methoxylation: The hydroxyl and methoxy groups are introduced through selective functionalization reactions. Hydroxylation can be performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, while methoxylation is typically achieved using methanol in the presence of a base.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine, often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde, depending on the conditions and reagents used.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles like amines, thiols.

    Coupling: Palladium catalysts, bases like potassium carbonate.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

    Coupling: Biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis and medicinal chemistry.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions, protein-ligand binding, and cellular pathways. Its structural features enable it to interact with various biological targets, providing insights into biochemical processes.

Medicine

In medicine, the compound’s potential therapeutic properties are explored for drug development. Its ability to modulate specific molecular targets makes it a candidate for the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its versatility in chemical reactions allows for the creation of products with enhanced properties and functionalities.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
  • N-(5-fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
  • N-(5-iodo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Uniqueness

Compared to its analogs, N-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity through halogen bonding. This makes it particularly useful in applications where strong and specific interactions with biological targets are required.

Properties

Molecular Formula

C17H15BrN2O4

Molecular Weight

391.2 g/mol

IUPAC Name

N-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C17H15BrN2O4/c1-23-12-5-2-10(3-6-12)13-9-16(24-20-13)17(22)19-14-8-11(18)4-7-15(14)21/h2-8,16,21H,9H2,1H3,(H,19,22)

InChI Key

GHWRCTXXORKQLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(C2)C(=O)NC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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